

Application Notes and Protocols: endo-BCN-PEG12-NH2 Hydrochloride Conjugation

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Compound of Interest		
Compound Name:	endo-BCN-PEG12-NH2	
	hydrochloride	
Cat. No.:	B11934157	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The **endo-BCN-PEG12-NH2 hydrochloride** is a heterobifunctional linker designed for advanced bioconjugation applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).[1][2] This reagent features three key components:

- An endo-Bicyclo[6.1.0]nonyne (BCN) group, which is a highly reactive strained alkyne for copper-free click chemistry.[3][4]
- A 12-unit polyethylene glycol (PEG) spacer that enhances aqueous solubility, improves conjugate hydrophilicity, and provides a flexible connection to minimize steric hindrance.[1][5]
- A terminal primary amine (NH2) group that serves as a versatile functional handle for subsequent conjugation to molecules containing amine-reactive groups.[6][7]

The primary application of this linker involves the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that covalently links the BCN group to an azide-modified molecule.[8][9] This reaction is highly efficient, specific, and biocompatible, as it proceeds rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[8][10]



The resulting stable triazole linkage makes it an ideal tool for conjugating sensitive biomolecules in complex biological environments.[8][9]

Key Features and Applications

- Biocompatibility: The copper-free nature of the SPAAC reaction makes it suitable for in vitro and in vivo applications.[10]
- High Selectivity: The BCN group reacts specifically with azides, avoiding side reactions with other functional groups commonly found in biological systems.[8]
- Mild Reaction Conditions: Conjugation occurs efficiently in aqueous buffers at physiological pH and ambient temperatures.[8]
- Enhanced Solubility: The hydrophilic PEG12 spacer improves the solubility of the linker and the resulting conjugate in aqueous media.[4]
- Versatile Linker: The terminal amine provides a secondary point of attachment for further functionalization, enabling the construction of complex multi-component systems.
- Primary Applications: Widely used in the development of ADCs, PROTACs, bioorthogonal labeling, and diagnostic probes.[1][2][11]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a SPAAC reaction involving an azide-modified protein and the endo-BCN-PEG12-NH2 linker. These values serve as a starting point and may require optimization for specific applications.



Parameter	Recommended Value	Notes
Reagent Molar Ratio	2- to 4-fold molar excess of BCN linker over azide-modified protein.[8]	A higher excess may be needed for less reactive azides or dilute conditions.
Protein Concentration	~1 mg/mL.[10]	Higher concentrations can increase reaction rates but may also promote aggregation.
Reaction Buffer	Phosphate-Buffered Saline (PBS), pH 7.4.	Ensure the buffer is free of primary amines (e.g., Tris) which could interfere with potential downstream amine reactions.[8]
Solvent for Linker	Anhydrous Dimethyl Sulfoxide (DMSO).[8]	Prepare a concentrated stock solution (e.g., 10 mM) to minimize the final organic solvent concentration.
Final DMSO Concentration	< 5% (v/v).[8]	High concentrations of DMSO can denature proteins.
Reaction Temperature	4°C to Room Temperature (20- 25°C).[8]	Lower temperatures may require longer incubation times.
Incubation Time	2-24 hours.[8]	Reaction progress should be monitored. 2 hours at room temperature is often sufficient. [8]

Experimental Protocols

This section provides a detailed methodology for conjugating an azide-modified protein with **endo-BCN-PEG12-NH2 hydrochloride**.

• endo-BCN-PEG12-NH2 hydrochloride



- Azide-modified protein (or other biomolecule)
- Anhydrous DMSO
- Amine-free buffer (e.g., PBS, pH 7.4)
- Reaction vessels (e.g., microcentrifuge tubes)
- Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) columns)[12][13]
- Analytical instruments for characterization (e.g., HPLC, SDS-PAGE, Mass Spectrometry)
- Azide-Modified Protein Solution:
 - Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS at pH 7.4.[8]
 - Determine the precise protein concentration using a standard assay (e.g., BCA).
- endo-BCN-PEG12-NH2 Stock Solution:
 - Allow the vial of endo-BCN-PEG12-NH2 hydrochloride to warm to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution (e.g., 10 mM) by dissolving the linker in anhydrous DMSO.[8] Mix
 well by vortexing. Store any unused stock solution at -20°C or -80°C.[14]
- In a reaction vessel, add the required volume of the azide-modified protein solution.
- Add the calculated volume of the endo-BCN-PEG12-NH2 stock solution to achieve the desired molar excess (e.g., 2- to 4-fold).[8] Add the linker dropwise while gently mixing.
- Ensure the final concentration of DMSO in the reaction mixture is below 5% (v/v) to maintain protein stability.[8]
- Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.[8] The
 optimal time should be determined by monitoring the reaction progress.



 After incubation, the reaction mixture contains the desired conjugate, unreacted BCN linker, and potentially unreacted protein. Proceed to purification.

The PEGylation process can result in a mixture of conjugated protein, unreacted protein, and excess linker.[12] The choice of purification method depends on the physicochemical differences between these species.

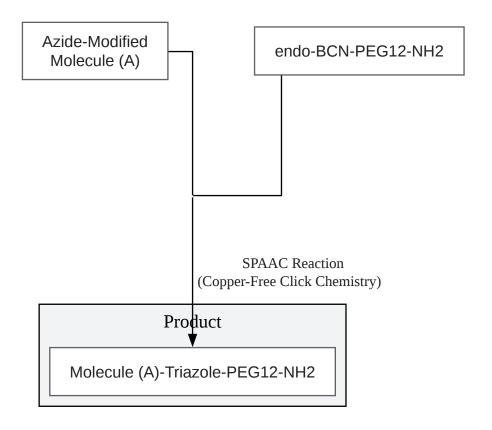
- Size Exclusion Chromatography (SEC): This is the most common method to separate the larger protein conjugate from the smaller, unreacted BCN-PEG linker. It is effective for removing excess small molecule reagents.[13]
- Ion Exchange Chromatography (IEX): This technique separates molecules based on charge.
 PEGylation can alter the surface charge of a protein, often allowing for the separation of mono-PEGylated, poly-PEGylated, and un-PEGylated species. Cation exchange chromatography is frequently the method of choice.[13][15][16]
- Reverse Phase Chromatography (RP-HPLC): RP-HPLC can be used for both analytical characterization and purification, separating species based on hydrophobicity.[12][17]

The purified conjugate now possesses a terminal primary amine, which can be used for further labeling. For example, it can be reacted with a molecule containing an N-hydroxysuccinimide (NHS) ester.

- Buffer exchange the purified BCN-protein conjugate into a buffer suitable for amine labeling (e.g., PBS at pH 8.0-8.5 to increase NHS ester reactivity).[18]
- Add the NHS-ester-activated molecule (dissolved in DMSO) to the conjugate solution.
- Incubate for 1-2 hours at room temperature.
- Purify the final, dual-modified conjugate using an appropriate chromatography method as described in section 4.4.

Visualizations

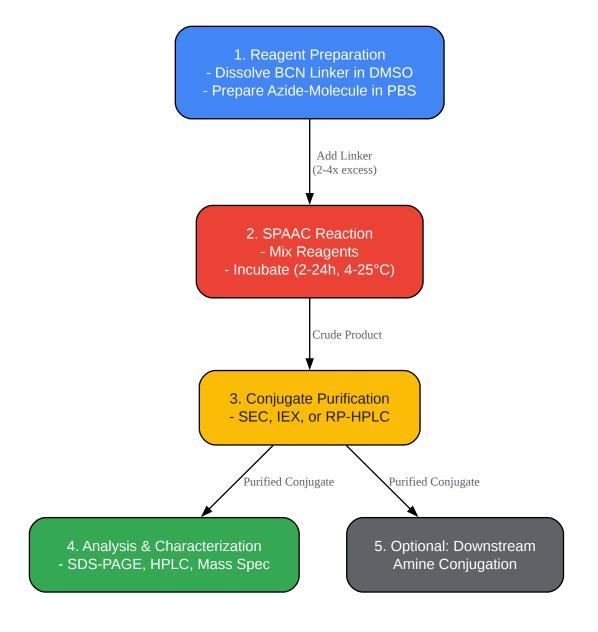




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Caption: Chemical scheme for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).





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Caption: Experimental workflow for endo-BCN-PEG12-NH2 conjugation and analysis.

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Methodological & Application





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